Fmoc-L-Valine N-carboxyanhydride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

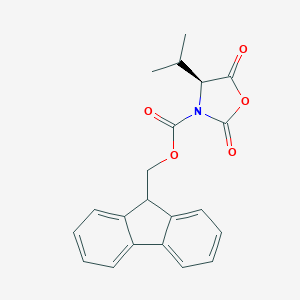

Structure

3D Structure

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5/c1-12(2)18-19(23)27-21(25)22(18)20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQASWXRVGKYFLJ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Masterclass: Fmoc-L-Valine N-Carboxyanhydride (Fmoc-Val-UNCA)

Executive Summary & Molecular Architecture[1]

Fmoc-L-Valine N-carboxyanhydride (often abbreviated as Fmoc-Val-NCA or more accurately Fmoc-Val-UNCA ) represents a specialized class of "activated" amino acid derivatives known as Urethane-Protected N-Carboxyanhydrides (UNCAs) .

Unlike standard "naked" NCAs (Leuchs' anhydrides) used for polymerization, Fmoc-Val-UNCA is designed for stepwise peptide synthesis . It combines the high reactivity of the N-carboxyanhydride ring with the orthogonal protection of the Fmoc group. This unique architecture allows for rapid, clean acylation of amines without the need for auxiliary coupling reagents (like DCC, EDC, or HATU) and prevents the racemization often seen with activated esters.

Chemical Identity

-

IUPAC Name: 3-(9-Fluorenylmethoxycarbonyl)-4-isopropyl-1,3-oxazolidine-2,5-dione

-

CAS Number: 129288-47-7[1]

-

Molecular Formula:

[1] -

Molecular Weight: 365.38 g/mol [1]

-

Core Structure: A 5-membered oxazolidine-2,5-dione ring substituted at the nitrogen (N-3) with an Fmoc group and at the alpha-carbon (C-4) with an isopropyl group (Valine side chain).

Structural Significance

The "UNCA" designation is critical. In a standard NCA, the nitrogen is protonated (

-

Prevents Polymerization: The N-substitution blocks the "activated monomer" mechanism required for polymerization, making the molecule stable enough for isolation and storage.

-

Enhances Acylation: The electron-withdrawing Fmoc group increases the electrophilicity of the carbonyls, making it a potent acylating agent.

Synthesis Protocol: The Fuller-Goodman Methodology

The synthesis of Fmoc-Val-UNCA is non-trivial because direct phosgenation of Fmoc-Valine often leads to acid chlorides or decomposition. The authoritative method, established by William D. Fuller and Murray Goodman , involves the acylation of a pre-formed, unprotected Valine-NCA.

The "NCA-First" Strategy

This protocol ensures the integrity of the sensitive NCA ring before introducing the bulky Fmoc group.

Step 1: Synthesis of Valine-NCA (Leuchs' Anhydride)

-

Reagents: L-Valine, Triphosgene (or Phosgene), THF/Dioxane.

-

Conditions: Anhydrous, 50°C.

-

Mechanism: Cyclization of the amino acid with phosgene releases HCl.

-

Critical Control: Complete removal of HCl is essential to prevent acid-catalyzed polymerization.

Step 2: N-Acylation (Formation of the UNCA)

-

Reagents: Valine-NCA (from Step 1), Fmoc-Chloride (Fmoc-Cl), N-Methylmorpholine (NMM).

-

Solvent: Anhydrous THF or DCM.

-

Temperature: -15°C to 0°C.

-

Mechanism: The NMM acts as a base to deprotonate the NCA nitrogen, allowing nucleophilic attack on the Fmoc-Cl.

Experimental Workflow (Graphviz)

Caption: The Fuller-Goodman synthesis route via N-acylation of the naked NCA intermediate.

Reaction Mechanism & Application

Fmoc-Val-UNCA is a "self-activating" building block. Upon reaction with a nucleophile (such as the amine of a growing peptide chain), it releases only Carbon Dioxide (

The "Clean Coupling" Mechanism

-

Nucleophilic Attack: The amine of the peptide resin attacks the carbonyl at position 5 of the UNCA ring.

-

Ring Opening: The ring opens to form a carbamic acid intermediate.

-

Decarboxylation: The unstable carbamic acid spontaneously loses

, yielding the stable amide bond.

Why this matters:

-

No Leaving Groups: Unlike NHS-esters (which release N-hydroxysuccinimide) or Acid Chlorides (releasing HCl), the byproduct here is a gas. This drives the reaction to completion entropically and simplifies purification.

-

Racemization Suppression: The internal protection of the nitrogen prevents the formation of oxazolone intermediates, which are the primary cause of racemization in peptide synthesis.

Reaction Pathway Diagram[5]

Caption: The entropy-driven coupling mechanism of Fmoc-Val-UNCA releasing CO2.

Physicochemical Properties & Stability[4][6][7]

Researchers must handle Fmoc-Val-UNCA with specific protocols to maintain its reactivity.

| Property | Description | Implications for Handling |

| Physical State | White Crystalline Solid | Easy to weigh and dispense compared to oils. |

| Solubility | Soluble in THF, DCM, DMF, Ethyl Acetate | Compatible with standard SPPS solvents. |

| Moisture Sensitivity | High | Hydrolyzes to Fmoc-Val-OH upon exposure to water. Store in desiccator. |

| Thermal Stability | Stable at -20°C for >1 year | Long shelf life if kept dry and cold.[4] |

| Reactivity Profile | Reacts rapidly with | No coupling reagents (DIC/HOBt) required. |

Quality Control (QC) Markers

-

IR Spectroscopy: Look for characteristic doublet carbonyl peaks in the

and -

Purity Check: Dissolve in dry THF; the solution should be clear. Turbidity suggests hydrolysis (insoluble Fmoc-Val-OH formation).

Strategic Advantages in Drug Development

"Difficult Sequence" Synthesis

In sequences prone to aggregation (e.g., hydrophobic domains involving Valine), standard couplings often fail due to steric hindrance. Fmoc-Val-UNCA's small size (compared to a bulky HBTU/DIPEA complex) allows it to penetrate resin matrices more effectively.

Industrial Scalability

For GMP manufacturing, the "CO2-only" byproduct profile eliminates the need for chromatographic removal of urea or sulfonamide byproducts associated with carbodiimide or phosphonium coupling reagents.

Isotopic Labeling

Fmoc-Val-UNCA is frequently used to incorporate isotopically labeled Valine (e.g.,

References

-

Fuller, W. D., et al. (1996).[5] "Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis." Biopolymers, 40(2), 183-205.[5]

-

Fuller, W. D., et al. (1990). "Urethane-protected amino acid N-carboxyanhydrides and their use in peptide synthesis." Journal of the American Chemical Society, 112(20), 7414–7416.

-

Isochem. (2022). "α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations." PMC Isochem Technical Whitepaper.

-

Kricheldorf, H. R. (2006). "Polypeptides via Ring-Opening Polymerization of N-Carboxyanhydrides." Encyclopedia of Polymer Science and Technology.

Sources

- 1. FMOC-L-VALINE N-CARBOXY ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pmcisochem.fr [pmcisochem.fr]

- 4. chem.pku.edu.cn [chem.pku.edu.cn]

- 5. Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Supramolecular Engineering via Fmoc-Valine and NCA Polymerization: A Technical Guide

The following technical guide details the role of Fmoc-Valine moieties and Valine-N-carboxyanhydrides (Val-NCA) in supramolecular self-assembly.

Executive Summary

This guide addresses the intersection of Fmoc-based self-assembly and N-carboxyanhydride (NCA) Ring-Opening Polymerization (ROP) .[1] While "Fmoc-Val-NCA" is often used colloquially to describe the reagents in this niche, the chemical reality involves two distinct but synergistic components:

-

Val-NCA (Valine N-carboxyanhydride): The activated monomer used to synthesize precise polypeptide backbones (Poly-L-Valine) via ROP.

-

Fmoc (Fluorenylmethyloxycarbonyl): A hydrophobic, aromatic moiety that serves as both a protecting group and a primary driver of supramolecular ordering (via

-

By initiating Val-NCA polymerization with Fmoc-functionalized amines (or end-capping with Fmoc), researchers create Fmoc-Poly(L-Valine) conjugates. These materials leverage the

Part 1: Molecular Architecture & Thermodynamics

The Synergistic Drivers of Assembly

The self-assembly of Fmoc-valine derivatives is governed by a "dual-driver" thermodynamic mechanism. This synergy allows for the formation of hydrogels at extremely low concentrations (often <0.5 wt%).

| Component | Chemical Role | Supramolecular Driver |

| L-Valine Block | Hydrophobic Amino Acid | |

| Fmoc Moiety | Aromatic End-Cap | |

| NCA Origin | Polymerization Method | Low Dispersity (Đ): ROP allows for precise chain lengths ( |

The "Fmoc-Val-NCA" Paradox

It is critical to distinguish the reagents. Fmoc-Valine cannot be directly converted into an NCA ring without removing the Fmoc group, as the NCA ring formation (Leuchs or Fuchs-Farthing method) requires a free amine or creates a carbamic acid intermediate that cyclizes.

-

Correct Workflow: Synthesis of Val-NCA (unprotected amine in the ring)

Polymerization initiated by Fmoc-Amine

Part 2: Experimental Protocols

Synthesis of Val-NCA Monomer (Fuchs-Farthing Method)

Objective: Synthesize high-purity L-Valine N-carboxyanhydride (Val-NCA) suitable for living polymerization. Pre-requisites: All glassware must be flame-dried. Solvents (THF, Ethyl Acetate) must be anhydrous.

Protocol:

-

Suspension: Suspend L-Valine (10.0 g, 85.4 mmol) in anhydrous THF (150 mL) in a 3-neck round-bottom flask under Argon flow.

-

Phosgenation: Add Triphosgene (8.5 g, 28.5 mmol, 0.33 eq) directly to the suspension.

-

Note: Triphosgene is a solid source of phosgene. Handle in a fume hood with extreme caution.

-

-

Reaction: Heat the mixture to 50°C. The suspension will gradually clear as Valine converts to Val-NCA. Reaction time: ~2-4 hours.

-

Purification (Critical):

-

Evaporate THF under vacuum to yield a crude oil/solid.

-

Recrystallization: Dissolve in a minimal amount of anhydrous Ethyl Acetate. Layer with anhydrous Hexane. Store at -20°C overnight.

-

Validation: Crystals should be white needles. Melting point ~74-76°C. FTIR should show characteristic anhydride doublets at ~1785 and 1855 cm⁻¹.

-

Synthesis of Fmoc-Poly(L-Valine) via ROP

Objective: Create a supramolecular building block with a defined valine block length (

Protocol:

-

Initiator Preparation: Dissolve Fmoc-ethylenediamine (Fmoc-NH-CH₂-CH₂-NH₂) in anhydrous DMF.

-

Why: The free amine (-NH₂) initiates the NCA ring opening, while the Fmoc group remains attached to the "tail" of the polymer.

-

-

Polymerization:

-

Dissolve Val-NCA (1.0 g, 7.0 mmol) in anhydrous DMF (10 mL).

-

Add Initiator solution (Calculated for Monomer:Initiator ratio of 20:1).

-

Stir at room temperature for 24-48 hours under inert atmosphere (N₂/Ar).

-

-

Termination & Isolation:

-

Precipitate the polymer into cold Diethyl Ether.

-

Centrifuge and wash 3x with ether to remove unreacted monomer.

-

Dry under vacuum.

-

Part 3: Visualization of Pathways

Synthesis & Assembly Logic

The following diagram illustrates the chemical progression from raw amino acid to the final supramolecular nanofiber.

Caption: Workflow transforming L-Valine into Fmoc-Poly(Valine) hydrogels via NCA polymerization.

Supramolecular Signaling Pathway

This diagram details the thermodynamic forces driving the assembly.

Caption: Thermodynamic forces driving the transition from single polymer chains to 3D networks.

Part 4: Applications in Drug Delivery[2]

The Fmoc-Poly(Valine) system offers distinct advantages over standard peptide hydrogels:

-

Proteolytic Stability: The Fmoc group and the dense

-sheet packing of the poly(valine) domain resist rapid enzymatic degradation, extending the release window of encapsulated drugs. -

Tunable Rheology: By varying the Monomer:Initiator ratio during NCA polymerization, the chain length (

) can be adjusted.-

Short Chains (

): Form rigid, brittle gels. -

Long Chains (

): Form entangled, viscoelastic networks.

-

-

Drug Entrapment: Hydrophobic drugs (e.g., Doxorubicin, Paclitaxel) partition into the valine-rich core of the fibrils, while hydrophilic drugs can be trapped in the aqueous pores of the hydrogel.

Comparative Data: Fmoc-Valine vs. Fmoc-Poly(Valine)

| Feature | Fmoc-Valine (Single AA) | Fmoc-Poly(Valine) (NCA Derived) |

| Synthesis | Simple Coupling | Controlled ROP (NCA) |

| Mechanical Strength | Low (G' ~ 1-10 kPa) | High (G' ~ 10-100 kPa) |

| Pore Size | Small, Uniform | Tunable via DP |

| Stability | Dissolves in excess buffer | Stable (Physical Crosslinks) |

| Primary Use | Cell Culture Scaffolds | Sustained Drug Release |

References

-

Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications. Progress in Polymer Science. Link

-

Gazit, E. (2007). Self-Assembled Peptide Nanostructures: The Design of Molecular Building Blocks and Their Technological Utilization. Chemical Society Reviews. Link

-

Lu, H., & Cheng, J. (2007).[2] Hexamethyldisilazane-Mediated Controlled Polymerization of

-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society.[2] Link -

Draper, E. R., & Adams, D. J. (2017). Low-Molecular-Weight Gels: The State of the Art. Chem. Link

-

Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of

-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link

Sources

Unveiling the Electronic Landscape of Fmoc-L-Valine N-Carboxyanhydride Monomers

An In-depth Technical Guide

Abstract

N-(9-Fluorenylmethoxycarbonyl)-L-valine N-carboxyanhydride (Fmoc-Val-NCA) is a pivotal building block in the synthesis of advanced polypeptides and functional biomaterials.[1] While its role in ring-opening polymerization (ROP) is well-established, a detailed understanding of the monomer's intrinsic electronic properties remains a critical, yet often overlooked, aspect of materials design and reaction engineering.[2] These properties, governed by the interplay between the π-conjugated Fmoc chromophore and the strained N-carboxyanhydride (NCA) ring, directly influence monomer reactivity, spectroscopic signatures for process monitoring, and the potential for creating electronically active biomaterials. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore, characterize, and leverage the electronic properties of Fmoc-Val-NCA. We bridge state-of-the-art computational modeling with robust experimental protocols, offering a holistic methodology for both predicting and validating the electronic behavior of this essential monomer.

Molecular Architecture: Deconstructing the Electronic Contributors

The electronic character of Fmoc-Val-NCA is not monolithic; it arises from the synergistic contributions of its three primary structural components: the Fmoc group, the L-Valine side chain, and the N-carboxyanhydride ring.

-

The Fmoc (9-Fluorenylmethoxycarbonyl) Group: This N-terminal protecting group is the dominant electronic feature. Its fluorenyl moiety is a well-known aromatic chromophore and fluorophore.[3] The extensive π-conjugated system is responsible for the molecule's strong ultraviolet (UV) absorbance and intrinsic fluorescence, which are invaluable for quantitative analysis.[4][5] The electronic transitions within this group, primarily π-π* transitions, dictate the molecule's optical properties.

-

The L-Valine Side Chain: The isopropyl side chain of valine is a bulky, aliphatic, and electronically insulating group.[6] Unlike aromatic or charged side chains, it does not directly participate in conjugation or significant charge transfer. Its primary electronic influence is indirect, through steric effects that can modulate the conformation of the NCA ring and its proximity to the Fmoc group, potentially causing subtle shifts in spectroscopic signals.

-

The N-Carboxyanhydride (NCA) Ring: This five-membered heterocyclic ring is the reactive center of the monomer.[2] Characterized by two electrophilic carbonyl carbons, the strained ring is highly susceptible to nucleophilic attack, which drives polymerization.[7] While not a chromophore in the visible range, its electronic structure and high reactivity are central to the monomer's chemical behavior.[1]

Below is a diagram illustrating the key functional components of the Fmoc-Val-NCA monomer that define its electronic properties.

Caption: Key electronic components of the Fmoc-Val-NCA monomer.

Theoretical & Computational Analysis: A Predictive Framework

Before embarking on empirical characterization, computational chemistry provides a powerful, cost-effective means to predict the electronic properties of Fmoc-Val-NCA.[8] Density Functional Theory (DFT) is the method of choice, offering an optimal balance between computational expense and accuracy for molecules of this size.[9][10]

Causality of Method Selection: Why DFT?

DFT is employed to solve the many-electron Schrödinger equation by approximating the electron density of the system. This approach is particularly well-suited for Fmoc-Val-NCA as it accurately models electron correlation effects within the π-system of the Fmoc group and the strained NCA ring, which are crucial for determining frontier molecular orbital energies.[11]

Protocol: DFT-Based Prediction of Electronic Properties

This protocol outlines the steps to perform a gas-phase DFT calculation to determine the fundamental electronic descriptors of an isolated Fmoc-Val-NCA monomer.

Objective: To calculate the optimized geometry, frontier molecular orbital (FMO) energies (HOMO and LUMO), energy gap, and dipole moment.

Software: Gaussian, ORCA, or similar quantum chemistry software package.[12]

Methodology:

-

Structure Preparation:

-

Construct the 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw).

-

Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting structure.

-

-

Geometry Optimization (DFT):

-

Rationale: To find the lowest energy conformation of the molecule. Electronic properties are highly dependent on the molecular geometry.

-

Procedure: Perform a full geometry optimization using the B3LYP functional and a 6-31G(d,p) basis set.[10][13] This level of theory is widely accepted as a reliable standard for organic molecules.[9]

-

Verification: Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

-

Electronic Property Calculation:

-

Rationale: To extract key electronic data from the optimized wavefunction.

-

Procedure: Using the optimized geometry, perform a single-point energy calculation.

-

Data Extraction: From the output file, extract the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

-

-

Calculation of Electronic Descriptors:

-

Rationale: To translate raw orbital energies into chemically meaningful properties that correlate with reactivity and spectroscopic behavior.[14][15]

-

Calculations:

-

Energy Gap (ΔE): ΔE = ELUMO - EHOMO. This is a primary indicator of chemical reactivity and corresponds to the energy of the lowest electronic excitation.[14]

-

Ionization Potential (IP): IP ≈ -EHOMO. Represents the energy required to remove an electron.

-

Electron Affinity (EA): EA ≈ -ELUMO. Represents the energy released upon gaining an electron.

-

Chemical Hardness (η): η = (IP - EA) / 2. Measures resistance to change in electron distribution.

-

Dipole Moment (µ): Extract directly from the calculation output. Indicates the overall polarity of the molecule.

-

-

Predicted Quantitative Data

The following table summarizes the expected electronic properties for Fmoc-Val-NCA based on DFT calculations. These values serve as a theoretical baseline for experimental validation.

| Property | Predicted Value | Significance |

| EHOMO | ~ -6.5 eV | Correlates with oxidation potential; localized on the Fmoc group. |

| ELUMO | ~ -1.0 eV | Correlates with reduction potential; distributed across Fmoc & NCA. |

| Energy Gap (ΔE) | ~ 5.5 eV | Indicates high kinetic stability, corresponds to UV absorption. [14] |

| Dipole Moment (µ) | ~ 3.5 - 4.5 D | Suggests significant polarity, influencing solubility and interactions. |

| Chemical Hardness (η) | ~ 2.75 eV | High value indicates a stable molecule resistant to charge transfer.[15] |

Experimental Characterization: A Validating Workflow

The following section provides detailed, self-validating protocols for the experimental determination of the electronic properties of Fmoc-Val-NCA. The workflow is designed to directly probe the electronic transitions and redox potentials predicted by the DFT calculations.

The diagram below illustrates the synergistic relationship between computational prediction and experimental validation.

Caption: Workflow for theoretical prediction and experimental validation.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima (λmax) corresponding to the π-π* electronic transitions of the Fmoc chromophore and calculate the molar absorption coefficient (ε).

Causality: The energy of absorbed photons at λmax directly correlates with the HOMO-LUMO gap.[16] The molar absorption coefficient is essential for quantitative analysis, such as monitoring monomer concentration during polymerization.[5][17]

Protocol:

-

Solvent Selection:

-

Rationale: The solvent must be transparent in the measurement range (~250-350 nm) and non-nucleophilic to prevent NCA ring-opening.

-

Choice: Use anhydrous acetonitrile or dioxane.

-

-

Preparation of Stock Solution:

-

Accurately weigh ~5-10 mg of Fmoc-Val-NCA and dissolve it in a known volume (e.g., 10.00 mL) of the chosen solvent in a volumetric flask to create a stock solution.

-

-

Preparation of Dilutions:

-

Prepare a series of at least five dilutions from the stock solution to create a concentration gradient (e.g., 1 µM to 25 µM).

-

-

Instrument Setup & Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.[18]

-

Fill a quartz cuvette with the pure solvent to serve as the reference/blank.

-

Record the absorbance spectrum for the blank from 400 nm down to 240 nm.

-

Sequentially measure the absorbance spectra of each dilution, starting from the least concentrated.

-

-

Data Analysis (Self-Validation):

-

Identify the λmax values. For the Fmoc group, expect strong absorption peaks around 265 nm and 301 nm.[17]

-

For the most intense peak (typically ~301 nm), plot Absorbance vs. Concentration (M).

-

Perform a linear regression. The R² value must be >0.99 for the data to be considered valid.

-

Calculate the molar absorption coefficient (ε) from the slope of the line according to the Beer-Lambert Law (A = εbc).

-

Fluorescence Spectroscopy

Objective: To characterize the emission properties of the Fmoc fluorophore when attached to the Val-NCA moiety.

Causality: The fluorescence emission spectrum is sensitive to the local chemical environment.[19] Changes in emission intensity or wavelength can indicate aggregation or conformational changes of the monomer. The Fmoc group is known to exhibit fluorescence.[4]

Protocol:

-

Sample Preparation:

-

Use the same solutions prepared for the UV-Vis analysis. Select a mid-range concentration (~10 µM) that gives a UV absorbance of <0.1 at the excitation wavelength to avoid inner filter effects.

-

Use anhydrous acetonitrile or dioxane as the solvent.

-

-

Instrument Setup & Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength (λex) to one of the absorption maxima determined by UV-Vis (e.g., 301 nm).

-

Record the emission spectrum (λem) over a range starting ~10 nm above the excitation wavelength (e.g., from 310 nm to 450 nm).

-

Measure the fluorescence spectrum of a solvent-only blank to check for background signals.

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectrum.

-

Identify the wavelength of maximum emission (λem,max).

-

Calculate the Stokes shift (ΔS = λem,max - λex,max). A larger Stokes shift is often desirable for fluorescence-based assays.

-

Cyclic Voltammetry (CV)

Objective: To experimentally determine the oxidation and reduction potentials of Fmoc-Val-NCA, which can be correlated to the HOMO and LUMO energy levels, respectively.

Causality: CV measures the current response of a system to a linearly cycled potential sweep. The potential at which a species is oxidized (loses an electron) or reduced (gains an electron) provides direct insight into the energies of its frontier molecular orbitals.

Protocol:

-

Electrolyte & Solvent Preparation:

-

Rationale: The solvent must dissolve the analyte and the electrolyte, be electrochemically inert over a wide potential window, and be anhydrous to protect the NCA ring. The electrolyte provides conductivity.

-

Choice: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.

-

-

Electrochemical Cell Setup:

-

Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

-

Add the electrolyte solution to the cell and bubble with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

-

-

Measurement Procedure:

-

Record a CV of the blank electrolyte solution to establish the potential window.

-

Add a known amount of Fmoc-Val-NCA to the cell to achieve a concentration of ~1-5 mM.

-

Record the CV at a scan rate of 100 mV/s.

-

After the measurement, add a small amount of ferrocene as an internal standard and record another CV. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used to calibrate the measurements against a universal reference.

-

-

Data Analysis & Correlation to FMOs:

-

Identify the onset potentials for the first oxidation (Eox) and first reduction (Ered) peaks.

-

Reference these potentials to the Fc/Fc⁺ couple.

-

Estimate the HOMO and LUMO energies using the following empirical formulas (where potentials are in Volts vs. Fc/Fc⁺):

-

EHOMO (eV) ≈ - (Eox + 4.8) eV

-

ELUMO (eV) ≈ - (Ered + 4.8) eV

-

-

Compare these experimentally derived values to those predicted by DFT.

-

Applications and Future Outlook

A thorough understanding of the electronic properties of Fmoc-Val-NCA unlocks several advanced applications:

-

Real-Time Polymerization Monitoring: The distinct UV absorbance of the Fmoc group allows for the precise, real-time tracking of monomer consumption during ROP reactions using in-situ spectroscopy.[17]

-

Rational Design of Functional Polypeptides: By knowing the HOMO/LUMO levels, researchers can predict how Fmoc-Val-NCA-derived polymers might interact with other electronically active materials, paving the way for novel conductive or photoactive biomaterials.

-

Enhanced Purity Assessment: Spectroscopic data provides a rapid and sensitive method for assessing the purity of Fmoc-Val-NCA monomers, complementing traditional chromatographic techniques.[20]

Future research should focus on exploring the impact of different solvents (solvatochromism) on the electronic properties and investigating how these properties are altered upon incorporation of the monomer into a polypeptide chain.

Conclusion

The electronic landscape of this compound is dominated by the strong chromophoric and fluorophoric nature of the Fmoc protecting group. By synergistically combining predictive DFT calculations with empirical validation through UV-Vis spectroscopy, fluorescence spectroscopy, and cyclic voltammetry, a comprehensive and reliable characterization of the monomer's electronic properties can be achieved. The methodologies and data presented in this guide provide a foundational framework for scientists to control, monitor, and innovate in the synthesis and application of polypeptide-based materials.

References

-

Isochem. (2022, May 5). α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations: - PMC. NCBI. [Link]

-

Gonzalez-Henriquez, C. M., Sarabia-Vallejos, M. A., & Rodriguez-Hernandez, J. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers, 9(11), 551. [Link]

-

Kricheldorf, H. R. (2022, October 19). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega, 7(43), 38933–38941. [Link]

-

Kricheldorf, H. R. (2022, October 19). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega, 7(43), 38933–38941. [Link]

-

Cheng, J., Ziller, J. W., & Deming, T. J. (2000). Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. Organic Letters, 2(13), 1943–1946. [Link]

- This cit

- This cit

- This cit

- This cit

- This cit

-

ResearchGate. (2025, July 2). DFT Calculations Using Quantum ESPRESSO for Optical and Electronic Properties of Si Crystal. [Link]

-

ResearchGate. (n.d.). Fluorescence emission spectra measured for Fmoc-FF in solvent and hydrogel phases. [Link]

-

Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal, 22(32), 11051–11066. [Link]

-

Gkionis, K., & Kabanos, T. A. (2022). Screening possible drug molecules for Covid-19. The example of vanadium (III/IV/V) complex molecules with computational chemistry and molecular docking. Bio-Algorithms and Med-Systems, 18(2), 125–134. [Link]

- This cit

-

Gessner, G., & Wessjohann, L. A. (2017). Substitution determination of Fmoc-substituted resins at different wavelengths. Journal of Peptide Science, 23(7-8), 634–638. [Link]

-

Zolek, T., Maciejewska, M., & Brzezinski, K. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Materials, 13(17), 3824. [Link]

-

Cape, D. N., Jin, H., & Van Vranken, D. L. (2021, April 24). Structural origins of altered spectroscopic properties upon ligand binding in proteins containing a fluorescent non-canonical amino acid. bioRxiv. [Link]

-

Al-Amiedy, D. H., Hussein, H. H., & Al-Shemary, R. K. (2015, January 24). DFT calculation of Electronic properties, IR spectra, and NMR spectrum of tetrabromopentacene molecules. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). FMOC-L-valine. PubChem. [Link]

- This cit

-

ResearchGate. (n.d.). Spectroscopic signatures of an Fmoc-tetrapeptide, Fmoc and fluorene. [Link]

-

AL-Madhagi, W. M. (2023, November 13). (PDF) Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. ResearchGate. [Link]

-

MDPI. (n.d.). IJMS | Topical Collection : Computational Studies of Biomolecules. [Link]

- This cit

-

Roy, D. (n.d.). Surface Initiated N-carboxyanhydride Ring Opening Polymerization: Designing Nanohybrids for Biomedical Applications. Shodhganga. [Link]

-

Dinica, R. M., Gherase, D., Spinu, C., & Cucolea, E. I. (2025, September 16). Electrochemical and Optical Experiments and DFT Calculations of 1,4,6,8-Tetrakis((E)-2-(thiophen-2-yl)vinyl)azulene. Molecules, 29(18), 3762. [Link]

-

ResearchGate. (n.d.). Figure S5 . UV-vis spectra of A. Fmoc-F 5 -Phe-PEG and B. Fmoc-F 5 -Phe-OH. [Link]

-

Emad, S. M., & Naser, A. H. (2016). Density functional theory study of molecular structure, Electronic properties, UV–Vis spectra on coumarin102. Baghdad Science Journal, 13(3), 548–557. [Link]

-

Bai, T., & Ling, J. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry, 9, 649692. [Link]

-

Mohapatra, R. K., et al. (2022). Computational studies on potential new anti-Covid-19 agents with a multi-target mode of action. Journal of Molecular Structure, 1262, 133034. [Link]

- This cit

-

Spectroscopy Online. (2025, October 14). Pharma-Compliant Analysis with Flexible UV-Vis. [Link]

-

ETH Zurich. (n.d.). UV/VIS Spectroscopy. [Link]

Sources

- 1. pmcisochem.fr [pmcisochem.fr]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FMOC-L-valine | C20H21NO4 | CID 688217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. doras.dcu.ie [doras.dcu.ie]

- 8. researchgate.net [researchgate.net]

- 9. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. Screening possible drug molecules for Covid-19. The example of vanadium (III/IV/V) complex molecules with computational chemistry and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Computational studies on potential new anti-Covid-19 agents with a multi-target mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.uzh.ch [chem.uzh.ch]

- 17. Making sure you're not a bot! [mostwiedzy.pl]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. Structural origins of altered spectroscopic properties upon ligand binding in proteins containing a fluorescent non-canonical amino acid | bioRxiv [biorxiv.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Selecting initiators for Fmoc-L-Valine NCA polymerization

Application Note: Precision Synthesis of Poly(Fmoc-L-Valine) via NCA Polymerization

Abstract

The polymerization of Fmoc-L-Valine N-carboxyanhydride (NCA) presents a unique dual challenge in polypeptide synthesis: the steric bulk and base-sensitivity of the Fmoc group , combined with the high propensity of valine residues to form

The Physicochemical Challenge: -Sheets & Base Sensitivity

Before selecting an initiator, one must understand the monomer's behavior. L-Valine is a

Furthermore, the Fmoc (Fluorenylmethyloxycarbonyl) protecting group is base-labile. Strong bases (e.g., alkoxides, unhindered secondary amines) used in some NCA initiations can trigger premature Fmoc deprotection, leading to side reactions and loss of block copolymer fidelity.

Key Success Factors:

-

Solvent Power: Utilization of DMF with chaotropic salts (LiBr) to disrupt H-bonding.

-

Initiator Kinetics: Initiation (

) must be faster than propagation ( -

Mechanism Control: Suppressing the Activated Monomer Mechanism (AMM) to prevent "dead" chain ends.

Mechanistic Pathways & Initiator Selection

The choice of initiator dictates the polymerization mechanism. For Fmoc-L-Valine NCA, we evaluate three primary classes.

Comparative Analysis of Initiators

| Initiator Class | Representative | Mechanism | Rate ( | Control ( | Fmoc Compatibility | Recommendation |

| Primary Amines | n-Hexylamine | NAM | Slow | Moderate (1.2-1.5) | High | Baseline (Simple, but prone to aggregation) |

| Organosilicons | HMDS | TMS-Transfer | Fast | High (<1.2) | High | Recommended (Best balance of ease/control) |

| Transition Metals | Co(PMe | Oxidative Addition | Fast | Very High (<1.1) | High | Specialist (Requires glovebox; toxic residue) |

| Strong Bases | LiHMDS / NaOR | AMM | Very Fast | Low | Low | Avoid (Risk of Fmoc deprotection) |

Visualizing the Mechanism

The diagram below illustrates the competition between the desired Nucleophilic Attack (NAM/HMDS) and the side reactions caused by aggregation or improper base selection.

Figure 1: Mechanistic flow of NCA polymerization.[2] Note the critical branch point where aggregation leads to termination, necessitating the use of DMF/LiBr.

Detailed Protocol: HMDS-Mediated Polymerization

This protocol utilizes Hexamethyldisilazane (HMDS) .[3][4] HMDS is superior to primary amines for Valine NCAs because it promotes a faster initiation rate relative to propagation, ensuring all chains start simultaneously. It forms a trimethylsilyl carbamate end-group which stabilizes the chain end.

Safety: NCAs are sensitizers. Work in a fume hood or glovebox.

Phase 1: Reagents & Preparation

-

Monomer: Fmoc-L-Valine NCA (Must be recrystallized 3x from THF/Hexane; Purity is critical).

-

Initiator: HMDS (Distilled over CaH

or purchased anhydrous). -

Solvent: Anhydrous DMF (Dimethylformamide). Note: THF is unsuitable for Poly(Val) due to precipitation.

-

Additive: LiBr (Lithium Bromide), dry (0.1 M). Crucial for disrupting beta-sheets.

Phase 2: The Workflow

-

Glovebox/Schlenk Setup:

-

In a glovebox (N

atmosphere, <0.1 ppm H -

Add LiBr (approx. 100 mg) to the tube.

-

Seal with a rubber septum and remove from glovebox (if using Schlenk line).

-

-

Solvation:

-

Add Anhydrous DMF (5.0 mL) via syringe.

-

Critical Step: Sonicate or stir until the solution is perfectly clear. Any turbidity indicates moisture or impure monomer.

-

-

Initiation:

-

Calculate the required HMDS volume based on target Degree of Polymerization (DP).

-

Formula:

-

For DP = 50: Add HMDS (approx 4.4 mg / 5.7

L) rapidly via microsyringe.

-

-

Polymerization:

-

Stir at 0°C to Room Temperature .

-

Observation: Evolution of CO

bubbles indicates initiation. -

Reaction time: 24–48 hours.

-

Note: The solution should remain clear. If it turns cloudy/gelatinous, beta-sheets have formed; add more LiBr or warm slightly (max 40°C).

-

-

Termination & Precipitation:

-

Pour the reaction mixture into excess cold Diethyl Ether (10x volume).

-

Centrifuge the white precipitate (3000 rpm, 5 min).

-

Wash pellet 2x with Diethyl Ether to remove unreacted monomer.

-

Dry under high vacuum.

-

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for HMDS-mediated polymerization.

Characterization & Validation

To ensure the protocol was successful (Self-Validating System), perform the following:

-

FTIR Spectroscopy:

-

Goal: Confirm full conversion.

-

Signal: Disappearance of NCA anhydride peaks at 1785 cm

and 1855 cm

-

-

H NMR (DMSO-d

-

Goal: Calculate

(Number Average Molecular Weight). -

Method: Compare the integration of the polymer backbone (

-CH) to the initiator end-group (TMS methyls near 0 ppm, though TMS often hydrolyzes during workup; alternatively, use the ratio of Fmoc aromatic protons to the Valine isopropyl methyls if DP is known).

-

-

GPC (Gel Permeation Chromatography):

-

Condition: Must use DMF + 0.1M LiBr as the eluent.

-

Why: Standard THF GPC will filter out the polymer (aggregates) or show false low MW.

-

Target: Dispersity (

) < 1.2 indicates controlled polymerization.[5]

-

Troubleshooting

-

Problem: Solution gels immediately upon adding initiator.

-

Cause: Moisture in solvent or extremely high molecular weight targeting.

-

Fix: Re-dry DMF over molecular sieves; increase LiBr concentration.

-

-

Problem: Low yield / Monomer remaining.

-

Cause: Impure NCA (acid impurities kill the amine chain end).

-

Fix: Wash NCA solution with aqueous NaHCO

before final crystallization (Flash chromatography method recommended by Deming).

-

References

-

Deming, T. J. (1997).[5][6] "Facile synthesis of block copolypeptides of defined architecture." Nature, 390, 386–389. Link

-

Lu, H., & Cheng, J. (2007).[7] "Hexamethyldisilazane-Mediated Controlled Polymerization of

-Amino Acid N-Carboxyanhydrides." Journal of the American Chemical Society, 129(46), 14114–14115. Link -

Kramer, J. R., & Deming, T. J. (2010).[8] "General Method for Purification of

-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography." Biomacromolecules, 11(12), 3668–3672.[8] Link -

Hadjichristidis, N., et al. (2009). "Synthetic Polypeptides: Preparation, Structure, and Application." Chemical Reviews, 109(11), 5528–5578. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Lithium hexamethyldisilazide initiated superfast ring opening polymerization of alpha-amino acid N-carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. doras.dcu.ie [doras.dcu.ie]

- 6. Publications [deming.seas.ucla.edu]

- 7. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 8. par.nsf.gov [par.nsf.gov]

Application Note: Solvent Selection for Fmoc-L-Valine N-carboxyanhydride (UNCA) Reactions

This Application Note provides a comprehensive technical guide for the selection of solvents in reactions involving Fmoc-L-Valine N-carboxyanhydride (Fmoc-Val-NCA) . This reagent, a Urethane-Protected N-Carboxyanhydride (UNCA), is a critical tool for overcoming the steric hindrance inherent to Valine residues during peptide synthesis.[1][2]

Executive Summary & Core Directive

This compound (Fmoc-Val-NCA) represents a high-energy "activated monomer" distinct from standard Fmoc-amino acids or "naked" NCAs used in polymerization.[1][2][3] Its primary utility lies in stepwise peptide synthesis , where it drives the coupling of the sterically hindered Valine residue with high efficiency and minimal racemization, releasing only CO

The Challenge: Valine is a

The Solution: Fmoc-Val-NCA is pre-activated.[1][2][3] However, its reactivity makes it sensitive to solvent conditions. The correct solvent must balance three competing factors:

-

Solubility: Dissolving both the hydrophobic Fmoc-Val-NCA and the often aggregation-prone peptide acceptor (Valine residues tend to form insoluble

-sheets).[2][3] -

Reactivity: Facilitating nucleophilic attack while suppressing side reactions (hydrolysis).[1][3]

-

Purity: Ensuring the solvent does not contain nucleophilic impurities (amines, water, alcohols) that will prematurely open the NCA ring.

Technical Background: The UNCA Mechanism[5]

Unlike "naked" NCAs (H-Val-NCA) which are used for Ring-Opening Polymerization (ROP) to form homopolymers, Fmoc-Val-NCA is N-protected.[1][2][3] This protection prevents uncontrolled polymerization.[1][3] The reaction proceeds via a nucleophilic attack by the amino group of the growing peptide chain on the carbonyl carbon of the NCA ring.

Reaction Mechanism[1][2][3][6]

-

Nucleophilic Attack: The amine (R-NH

) attacks the C-5 carbonyl of the NCA ring.[3] -

Ring Opening: The ring opens to form a carbamic acid intermediate.[3]

-

Decarboxylation: Spontaneous loss of CO

drives the reaction to completion, yielding the stable amide bond.

DOT Diagram: UNCA Reaction Pathway

Figure 1: Reaction pathway of Fmoc-Val-NCA with an amine nucleophile.[1][2][3] The evolution of CO

Solvent Selection Framework

The choice of solvent dictates the reaction kinetics and the solubility of the notorious "Valine aggregates."

Critical Solvent Parameters[2][7]

| Solvent Class | Examples | Dielectric Constant ( | Solubility (Fmoc-Val-NCA) | Solubility (Peptide Chain) | Suitability |

| Ethers | THF , Dioxane | Low (7.[1][2][3]5) | Excellent | Moderate | Gold Standard for solution phase. |

| Chlorinated | DCM , Chloroform | Low (8.9) | Excellent | Good | Excellent for SPPS and solution phase. |

| Amides | DMF , NMP | High (36.7) | Good | Excellent | Required for long/aggregated peptides.[1][3] |

| Esters | Ethyl Acetate | Moderate (6.[1][3]0) | Good | Poor | Good for workup/crystallization, not coupling. |

| Protic | Methanol, Water | High | Variable | Variable | FORBIDDEN (Reacts with NCA). |

The "Valine Aggregation" Factor

Valine residues are strong

-

Short Peptides (<5 residues): THF or DCM is preferred due to ease of removal.[3]

-

Long/Difficult Peptides: DMF or NMP is required to disrupt hydrogen bonding and keep the peptide terminus accessible.

Detailed Protocols

Protocol A: Solution-Phase Coupling with Fmoc-Val-NCA

Best for synthesizing dipeptides or short fragments where workup speed is critical.[1][2][3]

Reagents:

-

Amino component (Free amine, ester, or amide) (1.0 equivalent)

-

Base: None usually required (CO

evolution drives pH), or catalytic DIEA if amine is a salt.

Step-by-Step:

-

Preparation: Dry the reaction vessel (flame dry or oven dry). Purge with Nitrogen/Argon.[1][3]

-

Dissolution: Dissolve the amino component in anhydrous THF [0.1 M - 0.2 M concentration].

-

Note: If the amine is a hydrochloride salt, add 1.0 eq of DIEA to free the amine.

-

-

Addition: Add solid Fmoc-Val-NCA directly to the stirring amine solution.

-

Reaction: Stir at Room Temperature (20-25°C) for 2–4 hours.

-

Workup:

Protocol B: Solid-Phase Peptide Synthesis (SPPS)

Best for incorporating Valine into difficult sequences on resin.[1][2][3]

Reagents:

-

Fmoc-Val-NCA (3.0 equivalents relative to resin loading)[1][2][3]

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide) or NMP.[1][2][3]

-

Note: No coupling reagents (HATU/DIC) are needed.[1][3] The NCA is self-activated.[1][2][3]

Step-by-Step:

-

Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 mins. Drain.

-

Deprotection: Remove the previous Fmoc group using 20% Piperidine/DMF.[3] Wash resin thoroughly (5x DMF, 3x DCM, 3x DMF).

-

Coupling:

-

Incubation: Shake/agitate for 60–90 minutes at Room Temperature.

-

Washing: Drain and wash resin with DMF (5x) to remove unreacted NCA.[1][3]

-

Kaiser Test: Perform a Kaiser test (ninhydrin) to confirm completion (beads should be colorless).

Troubleshooting & Optimization

Comparison of Solvent Effects on Purity

| Problem | Probable Cause | Solvent Adjustment |

| Low Yield / Unreacted Amine | Peptide aggregation (beta-sheets) | Switch from THF/DCM to DMF or NMP . Add chaotropic salts (LiCl) if necessary.[1][3] |

| Hydrolyzed NCA (Fmoc-Val-OH) | Wet solvent | Use Anhydrous solvents (water < 50 ppm).[1][2][3] Store NCA under inert gas.[1][3] |

| Gelation of Reaction | High concentration / Aggregation | Dilute reaction.[3] Switch to DMSO/DMF mixture. |

| Slow Kinetics | Steric bulk of Valine | Increase temperature to 40-50°C (Fmoc-Val-NCA is thermally stable up to ~80°C, unlike some coupling reagents).[1][2][3] |

DOT Diagram: Solvent Decision Tree

Figure 2: Decision logic for selecting the optimal solvent based on reaction phase and peptide solubility.[1][2][3]

References

-

Isochem. (2012).[1][3] N-Carboxyanhydride (NCA) & Urethane-N-Carboxyanhydride (UNCA) Handling and Safety Guide. Retrieved from

-

Kricheldorf, H. R. (2006).[3] Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides (NCAs). Angewandte Chemie International Edition, 45(35), 5752-5784.[1]

-

Fehrentz, J. A., et al. (2010). Solvent-Free Synthesis of Peptides. Peptides 2010: Proceedings of the 31st European Peptide Symposium.

-

Sigma-Aldrich. (2023).[1][2][3] Fmoc Solid Phase Peptide Synthesis Protocols. Retrieved from [1][2][3]

-

Wilder, R., & Mobley, S. (1992). Urethane-protected N-carboxyanhydrides (UNCAs) as unique reagents for the synthesis of peptides.[1][2][3][7] Journal of Organic Chemistry.

Sources

- 1. FMOC-L-Valine | 68858-20-8 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 4. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. WO2016154580A1 - Solution phase method for preparing etelcalcetide - Google Patents [patents.google.com]

- 7. apps.dtic.mil [apps.dtic.mil]

Application Note: Grafting Fmoc-Val-NCA onto Surface-Modified Substrates

This Application Note is designed for researchers utilizing Urethane-Protected N-Carboxyanhydrides (UNCAs) for precision surface engineering. Unlike standard N-Carboxyanhydrides (NCAs) which undergo uncontrolled ring-opening polymerization (ROP) to form polydisperse polypeptides, Fmoc-Val-NCA is a specific UNCA derivative designed for controlled, single-step residue attachment or stepwise peptide assembly without the need for coupling reagents (e.g., EDC/NHS).

Technique: Surface-Tethered UNCA Ring-Opening Coupling Target Molecule: Fmoc-L-Valine N-carboxyanhydride (Fmoc-Val-NCA) Primary Application: Precision hydrophobic coating, stepwise surface peptide synthesis, and chiral interface fabrication.

Executive Summary & Mechanism

The grafting of Fmoc-Val-NCA represents a "coupling-reagent-free" acylation strategy. Standard peptide coupling requires activation agents (HATU/DCC) that generate urea byproducts and can induce racemization. In contrast, Fmoc-Val-NCA carries its own activation energy within the anhydride ring.

When an amine-functionalized surface attacks the carbonyl at the C-5 position of the NCA ring, the ring opens, releasing CO₂ as the sole byproduct. Because the ring nitrogen is protected by the Fmoc group, it cannot act as a nucleophile; this prevents uncontrolled polymerization , ensuring the addition of exactly one valine residue per reactive surface amine.

Reaction Mechanism (DOT Visualization)

Caption: Mechanism of UNCA grafting. The Fmoc-protection prevents polymerization, ensuring a self-limiting monolayer formation.

Materials & Reagents

Critical Quality Attribute (CQA): Moisture control is paramount. While UNCAs are more stable than free NCAs, hydrolysis yields Fmoc-Val-OH, which will not react without coupling agents.

| Reagent | Specification | Purpose |

| Fmoc-Val-NCA | >98% Purity, stored at -20°C under Ar | The activated monomer. |

| Substrate | Silicon/Glass/Gold | Base material. |

| APTES | (3-Aminopropyl)triethoxysilane, 99% | Creates surface amine initiators. |

| Solvent (Reaction) | Anhydrous THF or DMF | Reaction medium (Must be <50 ppm H₂O). |

| Base (Catalyst) | Diisopropylethylamine (DIEA) | Accelerates nucleophilic attack (Optional). |

| Deprotection Agent | 20% Piperidine in DMF | Removes Fmoc for multi-layer growth. |

Experimental Protocol

Phase 1: Surface Activation (Amine Generation)

Before grafting Fmoc-Val-NCA, the surface must be populated with nucleophilic primary amines.

-

Cleaning: Sonicate substrates in Acetone, Ethanol, and Isopropanol (10 min each). Dry with N₂ stream.

-

Activation: Treat with O₂ Plasma (100W, 2 min) to generate surface hydroxyls (-OH).

-

Silanization (Vapor Phase preferred for monolayers):

-

Place substrates in a vacuum desiccator.

-

Place 100 µL of APTES in a small open vial next to substrates.

-

Apply vacuum (<10 mbar) and seal. Incubate at 60°C for 1 hour.

-

Alternative (Liquid Phase): Immerse in 2% APTES in anhydrous Toluene for 1 hr.

-

-

Curing: Rinse with Toluene and Ethanol. Bake at 110°C for 30 min to crosslink the silane layer.

-

Result: Surface is now functionalized with -NH₂ groups.

-

Phase 2: Grafting Fmoc-Val-NCA

This step attaches the protected valine residue.

-

Preparation: In a glovebox or under active N₂ flow, dissolve Fmoc-Val-NCA (0.1 M) in anhydrous THF.

-

Note: If the surface amine density is high, add 0.1 equivalent of DIEA to neutralize any adventitious acid and catalyze the reaction.

-

-

Reaction: Immerse the amine-functionalized substrate into the NCA solution.

-

Incubation: Seal the vessel and agitate gently (orbital shaker) for 2–4 hours at Room Temperature (20–25°C).

-

Observation: Bubbles of CO₂ may be visible on the surface, indicating successful reaction.

-

-

Washing:

-

Rinse 3x with THF (to remove unreacted NCA).

-

Rinse 2x with Ethanol.

-

Rinse 1x with DCM.

-

-

Drying: Blow dry with N₂.

Phase 3: (Optional) Fmoc Deprotection

Perform this step only if you intend to build a peptide chain (Stepwise Synthesis) or require a free amine surface.

-

Reagent: Prepare 20% (v/v) Piperidine in DMF.

-

Reaction: Immerse substrate for 10–20 minutes at RT.

-

Washing: Rinse thoroughly with DMF, then DCM.

-

Result: Surface is now H₂N-Val-NH-Surface. Ready for the next NCA grafting cycle.

-

Characterization & Validation

| Method | Expected Result (Grafted) | Expected Result (Deprotected) |

| Contact Angle (Water) | 70° - 85° (Hydrophobic Fmoc & Valine) | 40° - 50° (Exposed Amine) |

| XPS (N1s Signal) | Two peaks: Amide (-NH-CO-) and Carbamate (-NH-COO-) | Single dominant Amide/Amine peak |

| Ellipsometry | Thickness increase ~10–15 Å (Monolayer) | Thickness decrease ~3–4 Å (Loss of Fmoc) |

| FTIR (ATR) | 1690-1720 cm⁻¹ (Urethane C=O), 1650 cm⁻¹ (Amide I) | Loss of 1720 cm⁻¹ Urethane peak |

Troubleshooting & Expert Insights

Workflow Logic Diagram

Caption: Operational workflow for single-layer grafting vs. stepwise peptide assembly.

Common Pitfalls

-

"The NCA didn't react":

-

Cause: Hydrolysis of the NCA monomer due to wet solvent.

-

Fix: Check monomer IR.[1] A strong doublet at ~1790/1855 cm⁻¹ indicates intact anhydride. A broad peak at 1700 cm⁻¹ indicates hydrolysis to acid.

-

-

"The layer is too thick":

-

Cause: Physical adsorption of Fmoc-Val-OH (hydrolysis product) or APTES polymerization.

-

Fix: Ensure rigorous washing with polar solvents (DMF/DMSO) after grafting.

-

-

"Low grafting density":

-

Cause: Steric hindrance of the bulky Fmoc group.

-

Fix: Increase reaction time to 12h or raise temperature to 40°C (carefully, to avoid thermal degradation).

-

References

-

Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link

-

Fuller, W. D., et al. (1990). Urethane-protected amino acid N-carboxyanhydrides and their use in peptide synthesis. Journal of the American Chemical Society. Link

-

Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications. Progress in Polymer Science. Link

-

Isochem. (2015). α-Amino acid N-Carboxy Anhydrides (NCA) & Urethane-N-Carboxy Anhydrides (UNCA).[2] Chimica Oggi - Chemistry Today. Link

-

Wessely, F. (1925). Über N-Carboxy-anhydride von α-Aminosäuren. Zeitschrift für Physiologische Chemie. Link

Sources

Synthesis of amphiphilic block copolymers via Fmoc-Val-NCA ROP

Application Note: High-Fidelity Synthesis of Amphiphilic Block Copolymers via L-Valine NCA Ring-Opening Polymerization

Part 1: Core Directive & Scientific Foundation

Executive Summary & Technical Clarification

The synthesis of amphiphilic block copolymers containing polypeptide segments is a cornerstone of modern nanomedicine, particularly for self-assembling drug delivery systems. This guide details the protocol for synthesizing Methoxy-Poly(ethylene glycol)-block-Poly(L-Valine) (mPEG-b-PVal) .

Critical Technical Distinction (The "Fmoc" Paradox): It is imperative to distinguish between Fmoc-Val-NCA (a Urethane-Protected NCA or UNCA) and Val-NCA (the unsubstituted N-carboxyanhydride).

-

Fmoc-Val-NCA: Used primarily in stepwise Solid Phase Peptide Synthesis (SPPS). The Fmoc group on the nitrogen prevents the "normal amine mechanism" of polymerization, effectively acting as a terminator after a single addition.

-

Val-NCA: The unprotected monomer required for Ring-Opening Polymerization (ROP) to form polypeptide blocks.

Therefore, this protocol focuses on the ROP of Val-NCA initiated by mPEG-NH₂, which yields the desired amphiphilic block copolymer. References to Fmoc-Valine are addressed as the precursor material for monomer synthesis.[1]

Mechanism of Action: Nucleophilic Ring-Opening Polymerization (NCA-ROP)

The synthesis relies on the Normal Amine Mechanism (NAM) . A primary amine initiator (mPEG-NH₂) attacks the C-5 carbonyl of the Val-NCA ring. This leads to ring opening, decarboxylation (release of CO₂), and the regeneration of a free amine at the chain end, which propagates the reaction.

-

Driving Force: Release of CO₂ and formation of stable amide bonds.

-

Challenge: The reaction is highly sensitive to moisture (leading to carboxylic acid termination) and side reactions (e.g., "Activated Monomer" mechanism).

-

Solution: Use of high-vacuum Schlenk techniques and high-purity monomers.

Part 2: Experimental Protocols

Materials & Reagents

| Reagent | Purity/Grade | Role |

| L-Valine | >99% (HPLC) | Monomer Precursor |

| Triphosgene | 99% | Cyclization Agent |

| mPEG-NH₂ | MW 2k-10k, PDI <1.05 | Macroinitiator |

| THF / Ethyl Acetate | Anhydrous | Solvents for Synthesis |

| DMF (Dimethylformamide) | Anhydrous, amine-free | Polymerization Solvent |

| Hexane / Diethyl Ether | ACS Grade | Precipitation |

Protocol A: Synthesis of L-Valine NCA (Val-NCA)

Note: While Fmoc-Valine is a common lab reagent, direct phosgenation of free L-Valine is the industrial standard for high-yield NCA production. If starting from Fmoc-Val-OH, one must first deprotect the Fmoc group.

Step-by-Step Methodology:

-

Suspension: Suspend L-Valine (5.0 g, 42.7 mmol) in anhydrous THF (100 mL) under an argon atmosphere at 50°C.

-

Cyclization: Add Triphosgene (4.2 g, 14.2 mmol) (0.33 eq) slowly. Caution: Phosgene gas is generated in situ. Use a scrubber.

-

Reaction: Stir at 50°C for 2-4 hours until the solution becomes clear, indicating complete consumption of the amino acid.

-

Purification (Critical):

-

Concentrate the solution under vacuum.

-

Precipitate by adding excess anhydrous hexane.

-

Recrystallization: Redissolve the crude NCA in a minimal amount of anhydrous Ethyl Acetate and precipitate into Hexane. Repeat 3 times inside a glovebox or under strict Schlenk conditions.

-

Why? Trace acid or chloride impurities will terminate the subsequent polymerization.

-

-

Storage: Store at -20°C under argon.

Protocol B: Synthesis of mPEG-b-PVal via ROP

Experimental Setup:

-

Flame-dried Schlenk tube equipped with a magnetic stir bar.

-

All transfers performed via gas-tight syringes or inside a glovebox.

Workflow:

-

Initiator Preparation: Dry mPEG-NH₂ (e.g., MW 5000, 0.5 g, 0.1 mmol) by azeotropic distillation with toluene or drying in a vacuum oven at 40°C for 24h.

-

Monomer Dissolution: Dissolve purified Val-NCA (Calculated based on target DP, e.g., DP=50 -> 0.71 g, 5.0 mmol) in anhydrous DMF (5 mL).

-

Initiation: Add the Val-NCA solution to the mPEG-NH₂ in the Schlenk tube.

-

Polymerization:

-

Stir at 25°C under a constant stream of dry nitrogen (or closed vessel if pressure is managed).

-

Observation: Evolution of CO₂ bubbles indicates successful initiation.

-

Time: 48–72 hours. Valine is sterically hindered (isopropyl group), causing slower kinetics than Alanine or Glutamate NCAs.

-

-

Termination & Isolation:

-

Expose to air to terminate (or add dilute HCl/MeOH).

-

Pour the reaction mixture into a 10-fold excess of cold Diethyl Ether.

-

Centrifuge and wash the white precipitate 3x with ether.

-

Dry under vacuum.

-

Part 3: Visualization & Data Analysis

Reaction Pathway Diagram

The following diagram illustrates the chemical transformation from precursor to block copolymer.

Caption: Synthesis pathway of mPEG-b-PVal via Val-NCA ROP. Note the critical cyclization step utilizing Triphosgene.

Quantitative Characterization Table

Expected analytical data for a successful synthesis (Target DP = 50).

| Technique | Parameter | Expected Result | Interpretation |

| FTIR | 1785, 1855 cm⁻¹ | Disappearance | Consumption of NCA anhydride ring. |

| FTIR | 1650 cm⁻¹ (Amide I) | Appearance | Formation of polypeptide backbone (α-helix/β-sheet). |

| ¹H NMR | δ 3.64 ppm | Sharp Singlet | PEG methylene protons (-CH₂CH₂O-). |

| ¹H NMR | δ 0.9 ppm | Broad Doublet | Valine methyl protons (-CH(CH₃)₂). |

| GPC | Mₙ | ~10,700 Da | (5000 PEG + 50×99 Val). |

| GPC | PDI (Đ) | 1.05 - 1.20 | Indicates controlled "living" polymerization. |

Part 4: Critical Troubleshooting (Expert Insights)

-

Issue: Polymer precipitation during reaction.

-

Cause: Poly(L-Valine) is highly hydrophobic and tends to form β-sheets, which are insoluble in many organic solvents.

-

Solution: Use DMSO instead of DMF if precipitation occurs early, or add LiCl (0.5 M) to disrupt hydrogen bonding and maintain solubility.

-

-

Issue: Broad PDI (>1.3).

-

Cause: Impure Val-NCA (traces of acid/chloride) or water contamination.

-

Solution: Re-crystallize Val-NCA. Ensure the Schlenk line is vacuum-tight (<0.1 mbar).

-

-

Issue: "Fmoc" confusion.

-

Clarification: Do not attempt to polymerize Fmoc-Val-NCA . It will not propagate. If you possess Fmoc-Val-NCA, react it with piperidine to remove Fmoc (generating Val-NCA in situ is risky due to side reactions), or preferably, start with L-Valine.

-

Part 5: References

-

Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Topics in Current Chemistry.

-

Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition.

-

Deng, C., et al. (2014). Polypeptide-based block copolymers: synthesis, properties, and biomedical applications. Progress in Polymer Science.

-

Isochem. (n.d.). N-Carboxyanhydrides (NCA): Handling and Stability.

-

Hadjichristidis, N., et al. (2009). Amino acid-based block copolymers. Chemical Reviews.

Sources

Application Note: Protocols for Handling Moisture-Sensitive Fmoc-Val-NCA Monomers

The following Application Note is a detailed technical guide for the handling, storage, and quality control of Fmoc-Val-NCA (Fluorenylmethyloxycarbonyl-L-Valine N-Carboxyanhydride).

Executive Summary

Fmoc-Val-NCA belongs to a class of reagents known as Urethane-Protected N-Carboxyanhydrides (UNCAs) .[1][2] Unlike "naked" NCAs (which possess a free amino group and are prone to rapid self-polymerization), Fmoc-Val-NCA bears a bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen.[1] This modification suppresses self-polymerization, rendering the monomer thermally more stable.

However, the anhydride ring remains highly susceptible to moisture-induced hydrolysis. Exposure to trace water (<100 ppm) triggers the irreversible ring-opening to form Fmoc-L-Valine and carbon dioxide (CO₂).[1] This degradation not only lowers purity but generates free acid functionalities that can poison subsequent nucleophilic attacks or polymerization reactions.

This guide outlines a rigorous, self-validating workflow to ensure the integrity of Fmoc-Val-NCA for use in peptide coupling (SPPS/liquid phase) or ring-opening polymerization (ROP).[1]

The Hydrolysis Threat: Mechanism of Action

To handle this monomer effectively, one must understand the "enemy": water. The degradation pathway is driven by the high electrophilicity of the carbonyls in the anhydride ring.

Degradation Pathway

-

Nucleophilic Attack: Water attacks the carbonyl at the C-5 or C-2 position of the oxazolidine-2,5-dione ring.[1]

-

Ring Opening: The ring collapses to form an unstable carbamic acid intermediate.

-

Decarboxylation: The carbamic acid spontaneously loses CO₂, yielding the stable (and unreactive for NCA purposes) Fmoc-L-Valine.

Impact: In polymerization, even 1% hydrolysis introduces free carboxylic acids which can act as chain terminators or proton transfer agents, broadening dispersity (Đ) and limiting molecular weight.

Figure 1: The irreversible hydrolysis pathway of Fmoc-Val-NCA upon exposure to moisture.[1]

Standard Operating Procedures (SOPs)

Protocol A: Storage and Cold-Chain Transfer[1]

Objective: Prevent thermal degradation and condensation during storage and retrieval.

-

Long-Term Storage: Store solid Fmoc-Val-NCA at -20°C (or below) under an inert atmosphere (Argon or Nitrogen).

-

Equilibration (Critical Step):

-

Remove the container from the freezer.

-

Do NOT open the container immediately.

-

Place the sealed container in a desiccator or dry box and allow it to warm to room temperature (approx. 1–2 hours).

-

Reasoning: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, triggering surface hydrolysis.

-

Protocol B: Inert Atmosphere Handling (Glovebox vs. Schlenk)

While Fmoc-NCAs are more stable than naked NCAs, a Glovebox (H₂O < 0.5 ppm) is the gold standard. If unavailable, rigorous Schlenk techniques are required.

| Parameter | Glovebox Method (Recommended) | Schlenk Line Method (Alternative) |

| Atmosphere | Argon or Nitrogen (recirculated) | Argon (positive pressure) |

| Weighing | Inside box using anti-static gun | In tared, flame-dried Schlenk tube |

| Solvent | Anhydrous (stored over 4Å sieves) | Freshly distilled or column-dried |

| Transfer | Open vial transfer allowed | Cannula or gas-tight syringe only |

| Risk Level | Low | Moderate (septum piercing risks) |

Protocol C: Solubilization and The "Haze Test"

Fmoc-Val-NCA is hydrophobic due to the Fmoc group and the isopropyl side chain.[1]

-

Solvent Selection: Use Anhydrous THF (Tetrahydrofuran) or Anhydrous DMF (Dimethylformamide).

-

Specification: Water content must be < 10 ppm .

-

Preparation: Store solvents over activated 3Å or 4Å molecular sieves for at least 24 hours before use.

-

-

The Self-Validating "Haze Test":

-

Dissolve a small aliquot (10 mg) of monomer in 1 mL of solvent.

-

Observation: The solution should be crystal clear .

-

Validation: If the solution turns cloudy or a white precipitate forms within minutes, the solvent is wet. The precipitate is likely oligomers or Fmoc-Val-OH (which is less soluble in certain organic solvents than the NCA).[1]

-

Action: Abort experiment; re-dry solvent.

-

Quality Control: The FTIR Assessment

Fourier Transform Infrared Spectroscopy (FTIR) is the most rapid and reliable method to validate monomer purity before use. It provides a "fingerprint" of the anhydride ring integrity.

Methodology:

-

Sample: Solid powder (ATR method) or solution (in CaF₂ cell).

-

Atmosphere: Minimize exposure time to air during measurement.

Diagnostic Peaks for Fmoc-Val-NCA: You are looking for three distinct carbonyl signals.[1] If the anhydride ring is intact, you will see a "doublet" at high wavenumbers.

| Functional Group | Wavenumber (cm⁻¹) | Interpretation |

| C=O[1][3][4] (Anhydride Sym) | ~1855 ± 5 | Primary Indicator of Purity. Must be sharp. |

| C=O (Anhydride Asym) | ~1780 ± 5 | Strong anhydride stretch. |

| C=O (Urethane) | ~1725 ± 10 | The Fmoc carbonyl group (always present). |

| OH (Carboxylic Acid) | 3000–3500 (Broad) | Indicator of Degradation. If prominent, hydrolysis has occurred. |

Pass/Fail Criteria:

-

PASS: Distinct peaks at ~1855 and ~1780 cm⁻¹. No broad OH stretch.

-

FAIL: Disappearance of 1855 cm⁻¹ peak; merging of 1780/1725 peaks; appearance of broad acid peak.

Figure 2: Operational workflow for retrieving and validating Fmoc-Val-NCA.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| White precipitate in stock bottle | Moisture ingress during previous use.[1] | Recrystallize immediately using dry THF/Hexane in a glovebox. |

| Bubbling upon dissolution | Active hydrolysis releasing CO₂. | Solvent is wet (>100 ppm water). Discard solvent and dry fresh batch. |

| Low coupling efficiency | Hydrolyzed monomer (Fmoc-Val-OH) present.[1] | Check FTIR. If 1855 cm⁻¹ peak is weak, purity is compromised. |

| Gelation of solution | Uncontrolled polymerization. | Ensure no trace amines or bases are present in glassware (acid wash glassware). |

References

-

Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link

-

Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications. Progress in Polymer Science. Link

-

Cornelissen, J. J., et al. (2002). Fmoc-Grafted Polypeptides. Macromolecular Rapid Communications. Link

-

Isochem. (2016). NCA Handling and Storage Guidelines. PMC Isochem Technical Documentation. Link

-

Wilder, R., & Mobashery, S. (1992). The Use of N-Carboxyanhydrides in the Synthesis of Dipeptides. The Journal of Organic Chemistry. Link

Disclaimer: This protocol involves the handling of reactive chemical species and pressurized gases.[5][6][7] All procedures should be performed by trained personnel in a fume hood or glovebox wearing appropriate Personal Protective Equipment (PPE).

Sources

Troubleshooting & Optimization

Technical Support Center: Fmoc-L-Valine NCA Synthesis

The following technical guide details the optimization of Fmoc-L-Valine N-Carboxyanhydride (Fmoc-Val-NCA) synthesis.

This guide addresses the specific challenge of synthesizing the Urethane-Protected NCA (UNCA) , a highly reactive activated amino acid derivative used for racemization-free peptide coupling. Note that this process typically proceeds via the free Valine-NCA intermediate, as direct cyclization of Fmoc-Valine often yields the acid chloride rather than the NCA.

Executive Summary: The Yield Challenge

The synthesis of Fmoc-L-Valine NCA (Fmoc-Val-UNCA) is a two-stage process that demands rigorous exclusion of moisture and precise HCl management.

-

Stage 1 (Cyclization): Conversion of L-Valine to Valine-NCA (free ring) using Triphosgene.

-

Stage 2 (Protection): Acylation of Valine-NCA with Fmoc-Cl to form Fmoc-Val-NCA.

Primary Yield Killers:

-

Moisture: Hydrolyzes the NCA ring back to the amino acid or induces oligomerization.

-

Residual HCl: Catalyzes the polymerization of the free NCA intermediate before protection.

-

Steric Hindrance: The isopropyl side chain of Valine slows down cyclization, requiring optimized reaction times compared to Alanine or Glycine.

Part 1: Master Protocol & Workflow

Step-by-Step Synthesis Guide

Stage 1: Synthesis of Free L-Valine NCA (The Precursor)

Method: Fuchs-Farthing with Triphosgene and Alpha-Pinene Scavenger

-

Setup: Flame-dry a 3-neck round bottom flask. Assemble under a continuous stream of dry Argon.

-

Reagents:

-

L-Valine (finely ground, vacuum dried for 24h over

). -

Triphosgene (0.35 eq relative to Valine).

- -Pinene (2.0 eq, HCl scavenger).

-

Anhydrous THF (freshly distilled or from solvent system).

-

-

Reaction:

-

Suspend L-Valine in THF. Add

-Pinene. -

Heat to 50°C .

-

Add Triphosgene (dissolved in minimal THF) dropwise over 1 hour.

-

Critical Checkpoint: The suspension should clear as the amino acid converts to the soluble NCA. If turbidity persists after 3 hours, add a catalytic amount (1%) of additional Triphosgene.

-

-

Work-up:

-

Concentrate THF to 20% volume under vacuum (do not heat above 40°C).

-

Precipitate by adding excessive anhydrous Hexane or Heptane (10:1 ratio).

-

Filter under Argon. Do not expose to air.

-

Stage 2: N-Protection to Fmoc-L-Valine NCA

Method: N-Acylation of the NCA Ring

-

Setup: Dissolve the fresh Val-NCA (from Stage 1) in anhydrous DCM.

-

Reagents:

-

Fmoc-Cl (1.05 eq).

-

N-Methylmorpholine (NMM) (1.0 eq) or TEA (careful titration).

-

-

Reaction:

-

Cool solution to 0°C .

-

Add NMM followed slowly by Fmoc-Cl.

-

Stir at 0°C for 2 hours, then warm to Room Temp (RT) for 1 hour.

-

-

Purification:

-

Wash quickly with ice-cold dilute

(remove base) and ice-cold Brine. -

Dry organic layer over

immediately. -

Recrystallize from THF/Hexane or Ethyl Acetate/Petroleum Ether .

-

Part 2: Process Visualization

The following diagram illustrates the critical pathway and decision points for maximizing yield.

Caption: Optimized workflow for Fmoc-Val-NCA synthesis emphasizing the intermediate checkpoint.

Part 3: Troubleshooting & FAQs

Yield Optimization Table

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<40%) | Hydrolysis of NCA intermediate. | Ensure THF is <50 ppm water. Use fresh Triphosgene. |

| Product is an Oil | Residual solvent or impurities. | Recrystallize using THF/Hexane diffusion at -20°C. Avoid Diethyl Ether (peroxide risk). |

| Turbidity in Step 1 | Incomplete cyclization. | Valine particle size is too large. Grind Valine to fine powder before reaction. |

| Polymerization | Free amine initiated ROP. | Ensure all HCl is scavenged (Pinene) but avoid excess amine base in Step 2. |

| Fmoc Cleavage | Base exposure during workup. | Use N-Methylmorpholine (NMM) instead of TEA (less basic). Wash with acidic buffer immediately. |

Frequently Asked Questions